molecular formula C17H17N3O B11368996 1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11368996
M. Wt: 279.34 g/mol
InChI Key: IBMWAHOBGWFJDZ-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others. These methods generally involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the indole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, organometallic reagents, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

1,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of both the indole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1,5-dimethyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12-5-6-15-14(8-12)9-16(20(15)2)17(21)19-11-13-4-3-7-18-10-13/h3-10H,11H2,1-2H3,(H,19,21)

InChI Key

IBMWAHOBGWFJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CN=CC=C3)C

Origin of Product

United States

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